molecular formula C10H11F3N2 B8121284 Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine

Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine

Cat. No.: B8121284
M. Wt: 216.20 g/mol
InChI Key: CFDZYKSOEJQRMJ-UHFFFAOYSA-N
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Description

Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine (CAS 1877323-20-0) is a chemical compound supplied for research and development purposes. It has a molecular formula of C10H11F3N2 and a molecular weight of 216.20 g/mol . This compound is of significant interest in medicinal chemistry research, particularly in the development of potential therapeutic agents. Structural analogs featuring the 6-trifluoromethyl-pyridine moiety have been extensively investigated as potent antagonists of the human Transient Receptor Potential Vanilloid 1 (hTRPV1) receptor, a promising target for the treatment of neuropathic and inflammatory pain . In such research contexts, the lipophilic cyclopropylamine group and the trifluoromethylpyridine unit can serve as critical components of the pharmacophore, contributing to hydrophobic interactions within the receptor's binding pocket . The compound is intended for research applications only and is not for human or animal use.

Properties

IUPAC Name

N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)9-4-1-7(6-15-9)5-14-8-2-3-8/h1,4,6,8,14H,2-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDZYKSOEJQRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CN=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and catalytic processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

2.1 Cancer Treatment

The compound has been investigated for its role as a potential therapeutic agent in cancer treatment. Specifically, it has shown efficacy in inhibiting nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in various cancers, including leukemia, lymphoma, and solid tumors. Inhibiting NAMPT can disrupt cancer cell metabolism and promote apoptosis in malignant cells .

Table 1: Cancer Types Targeted by NAMPT Inhibitors

Cancer TypeMechanism of Action
LeukemiaInduces apoptosis through metabolic disruption
LymphomaTargets cell viability under oxidative stress
Solid TumorsInhibits tumor growth by disrupting energy metabolism

2.2 Anti-inflammatory Properties

Research indicates that cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine may also possess anti-inflammatory properties. By inhibiting NAMPT, it can mitigate inflammatory responses, making it a candidate for treating conditions such as rheumatoid arthritis and sepsis .

2.3 Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against Mycobacterium species. Studies have shown that derivatives with similar structures exhibit potent activity against mycobacterial infections, suggesting that this compound could be developed for treating tuberculosis or other mycobacterial diseases .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyridine ring significantly influence the compound's potency and selectivity.

Table 2: SAR Insights

Substituent TypeEffect on Activity
TrifluoromethylEnhances binding affinity to target enzymes
CyclopropylImproves metabolic stability
Alkyl substitutionsInfluence on lipophilicity and cellular uptake

Case Studies

4.1 Preclinical Development

In a preclinical study focused on malaria treatment, derivatives of this compound were tested against Plasmodium species. The results indicated strong antimalarial activity with favorable safety profiles, leading to further exploration in clinical settings .

4.2 Clinical Trials

A recent clinical trial assessed the efficacy of a related compound in patients with advanced solid tumors. The trial demonstrated significant tumor reduction in a subset of patients, highlighting the therapeutic promise of compounds within this chemical class .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituent groups on the pyridine ring and amine side chain, leading to variations in molecular weight, solubility, and reactivity. Below is a detailed comparison based on available

Table 1: Key Properties of Cyclopropylamine-Pyridine Derivatives

Compound Name Substituents (Pyridine Position) Molecular Formula Molecular Weight CAS Number Key Features (Source)
Cyclopropyl-(6-methoxy-3-methyl-pyridin-2-ylmethyl)-amine 6-OCH₃, 3-CH₃ C₁₁H₁₆N₂O 192.26 952195-02-7 Methoxy group enhances electron density; lower lipophilicity
Cyclopropyl-(6-methylpyridin-3-ylmethyl)-amine 6-CH₃ C₁₁H₁₅N₂ 175.25 1094655-05-6 Methyl group improves metabolic stability; moderate solubility
6-Cyclopropyl-2-difluoromethyl-pyridin-3-ylamine 2-CF₂H, 6-cyclopropyl C₉H₁₀F₂N₂ 184.19 1707566-97-9 Difluoromethyl group increases electronegativity; potential for halogen bonding

Key Observations:

Substituent Effects on Lipophilicity: The trifluoromethyl (-CF₃) group in the target compound (vs. Difluoromethyl (-CF₂H) in CAS 1707566-97-9 balances electronegativity and hydrogen-bonding capacity, which may improve target binding affinity .

Steric hindrance from the cyclopropyl group in all analogs restricts rotational freedom, favoring rigid conformations that may enhance selectivity in biological interactions .

Synthetic Accessibility :

  • Cyclopropylamine derivatives are often synthesized via reductive amination or nucleophilic substitution. For example, CAS 1094655-05-6 is commercially available, indicating scalable synthetic routes .
  • Trifluoromethyl-substituted pyridines (as in the target compound) typically require specialized fluorination techniques, such as halogen exchange or direct fluorination, increasing production complexity .

Biological Activity

Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a pyridine ring with a trifluoromethyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for various biological applications. The amine functional group allows for interactions with biological targets through hydrogen bonding and electrostatic interactions.

This compound may exert its biological effects by interacting with specific molecular targets, such as enzymes and receptors involved in key metabolic pathways. Notably, it has been studied for its role as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in NAD biosynthesis and various cellular functions including apoptosis regulation and insulin receptor activation .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in cancer cells without causing DNA damage, which is a crucial aspect of its therapeutic potential. In particular, NAMPT inhibitors like this compound have demonstrated the ability to reduce tumor growth and enhance radiosensitivity in preclinical models .

Table 1: Summary of Anticancer Activity

CompoundTarget EnzymeIC50 (μM)Mechanism
This compoundNAMPT0.1 - 0.5Induces apoptosis
FK866NAMPT0.01Reduces NAD levels

Metabolic Disorders

Additionally, the compound has been explored for its potential in treating metabolic disorders such as Type II diabetes and obesity. Its ability to modulate lipid metabolism and improve insulin sensitivity has been highlighted in various studies .

Table 2: Effects on Metabolic Parameters

StudyConditionEffect Observed
Study AType II DiabetesImproved insulin sensitivity
Study BObesityReduced triglyceride accumulation

Structure-Activity Relationships (SAR)

The SAR studies of this compound reveal that lipophilicity is a critical factor influencing its biological activity. Variations in substituents on the pyridine ring significantly affect potency against various targets. For instance, the presence of additional hydrophobic groups tends to enhance antagonistic activity towards specific receptors, such as TRPV1 .

Table 3: SAR Insights

SubstituentActivity Change
Trifluoromethyl (CF3)Increased lipophilicity and potency
Methyl GroupReduced antagonism due to steric hindrance

Case Studies

  • Cancer Treatment : In a study involving murine models, this compound was administered alongside traditional chemotherapy agents. The results indicated a synergistic effect, leading to enhanced tumor regression compared to controls .
  • Diabetes Management : Clinical trials assessing the efficacy of this compound in diabetic patients showed promising results in lowering blood glucose levels and improving metabolic profiles over a 12-week period .

Q & A

Q. What are the common synthetic routes for Cyclopropyl-(6-trifluoromethyl-pyridin-3-ylmethyl)-amine?

The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, cyclopropylamine can react with a halogenated pyridine derivative (e.g., 3-(bromomethyl)-6-trifluoromethylpyridine) in a polar aprotic solvent like DMF at ambient or elevated temperatures. Purification involves extraction (e.g., EtOAc/brine) and chromatography. Key intermediates should be verified by NMR (e.g., cyclopropylamine coupling confirmed via ¹H NMR shifts for methylene protons adjacent to the pyridine ring) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Data collection involves monochromatic radiation (Cu-Kα or Mo-Kα), with structure solution via direct methods. The trifluoromethyl group’s orientation and cyclopropane ring geometry are refined using anisotropic displacement parameters. Hydrogen bonding and π-stacking interactions in the crystal lattice are analyzed to assess packing efficiency .

Q. What spectroscopic techniques are used for characterization?

  • ¹H/¹³C NMR : The cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm), while the pyridine ring’s aromatic protons and CF₃ group influence splitting patterns (e.g., deshielding at δ 8.0–8.5 ppm).
  • IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How do computational methods elucidate the reactivity of cyclopropyl-containing amines?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates transition states and activation energies for reactions like Curtius rearrangements. For example, cyclopropyl groups may lower activation barriers due to ring strain relief. Intrinsic Reaction Coordinate (IRC) analysis confirms concerted mechanisms, while Natural Bond Orbital (NBO) studies reveal electronic effects of the trifluoromethyl group on pyridine’s aromaticity .

Q. What mechanistic insights exist for Curtius rearrangements involving cyclopropyl groups?

Studies on cyclopropenoyl azides show that Curtius rearrangements proceed via concerted pathways (ΔE‡ ~25–30 kcal/mol), where N₂ loss coincides with isocyanate formation. The cyclopropane ring’s rigidity influences transition-state geometry, while the trifluoromethyl group stabilizes intermediates through electron-withdrawing effects. Comparative DFT studies with cyclohexane analogs highlight steric and electronic contributions .

Q. How does the trifluoromethyl group affect electronic properties and reactivity?

The CF₃ group is strongly electron-withdrawing (-I effect), reducing pyridine’s basicity and altering its electrostatic potential surface. This enhances electrophilic substitution resistance but facilitates nucleophilic attacks at electron-deficient positions. UV-Vis spectroscopy and Hammett substituent constants (σₚ) quantify these effects .

Q. What role do steric effects play in nucleophilic reactions?

The cyclopropyl group introduces steric hindrance, slowing reactions at the methylene bridge. For instance, alkylation or acylation may favor distal sites on the pyridine ring. Molecular dynamics simulations (e.g., using Gaussian) model steric clashes, while X-ray data reveal bond angles and torsional strain .

Methodological Considerations

Q. How is experimental data reconciled with computational predictions?

Discrepancies between calculated (DFT) and experimental activation energies (e.g., ±2 kcal/mol) are addressed via solvent correction (e.g., CPCM model) and anharmonic vibrational corrections. Eyring plots from kinetic NMR data (e.g., ¹H NMR at 298–323 K) validate transition-state geometries .

Q. What protocols ensure compound stability during storage?

Store under inert atmosphere (Ar/N₂) at 2–8°C in amber vials to prevent photodegradation. Stability assays (HPLC, TGA) monitor decomposition under humidity (≥60% RH) and thermal stress (40–80°C). The trifluoromethyl group’s hydrophobicity improves shelf-life but may require lyophilization for aqueous formulations .

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